(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Beschreibung
The compound "(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid" is a cephalosporin-class β-lactam antibiotic characterized by its bicyclo[4.2.0]oct-2-ene core. Key structural features include:
- A 3-chloro substituent at position 3 of the bicyclic system.
- A hydroxyiminoacetyl group at position 7, linked to a 2-amino-1,3-thiazol-4-yl moiety.
- The absence of a sulfur atom in the bicyclic core (designated as "1-azabicyclo" instead of "5-thia-1-azabicyclo"), distinguishing it from many third-generation cephalosporins .
This structure is optimized for enhanced β-lactamase resistance and broad-spectrum activity. The hydroxyimino group stabilizes the β-lactam ring against enzymatic hydrolysis, while the thiazole moiety facilitates binding to penicillin-binding proteins (PBPs) in Gram-positive and Gram-negative bacteria .
Eigenschaften
Molekularformel |
C13H12ClN5O5S |
|---|---|
Molekulargewicht |
385.78 g/mol |
IUPAC-Name |
(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H12ClN5O5S/c14-4-1-2-6-8(11(21)19(6)9(4)12(22)23)17-10(20)7(18-24)5-3-25-13(15)16-5/h3,6,8,24H,1-2H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t6-,8+/m1/s1 |
InChI-Schlüssel |
FIWZSPHSVMRFPH-RGWHBOHISA-N |
Isomerische SMILES |
C1CC(=C(N2[C@H]1[C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)Cl |
Kanonische SMILES |
C1CC(=C(N2C1C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Biologische Aktivität
(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. This compound, featuring a bicyclic structure and various functional groups, is primarily studied for its biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₁₅N₅O₇S₂ |
| Molecular Weight | 453.04 g/mol |
| IUPAC Name | (6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
This compound incorporates a thiazole ring, which is known for its biological significance, particularly in the development of pharmaceuticals.
Antimicrobial Activity
Research indicates that compounds similar to (6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid exhibit notable antimicrobial properties. The thiazole and bicyclic components contribute to the compound's efficacy against various pathogens.
- Mechanism of Action :
- The compound is believed to inhibit bacterial cell wall synthesis and disrupt bacterial protein synthesis.
- It may also act on specific enzymes involved in metabolic pathways critical for bacterial growth.
Anticancer Activity
The compound has been evaluated for its anticancer properties through various studies:
- Cell Viability Assays :
- In vitro studies have shown that (6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid exhibits significant cytotoxic effects on cancer cell lines.
- IC50 values indicate potent activity against specific cancer types, with lower values suggesting higher potency.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 10.5 |
| MCF7 (Breast) | 12.0 |
| HT29 (Colon) | 9.8 |
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- A study demonstrated that derivatives of this compound showed significant activity against Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values were reported as low as 0.5 µg/mL for certain strains.
-
Anticancer Research :
- In a recent investigation, the compound was tested against multiple cancer cell lines using the MTT assay.
- Results indicated that it induced apoptosis through caspase activation pathways, suggesting a mechanism involving programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
The 3-chloro group in the target compound contrasts with substituents in analogous cephalosporins, impacting pharmacokinetics and antibacterial coverage:
Mechanistic Insight : The electronegative chlorine atom in the target compound may reduce susceptibility to hydrolysis by AmpC β-lactamases compared to methyl or vinyl groups .
Side-Chain Modifications at Position 7
The hydroxyiminoacetyl-thiazole side chain is critical for binding affinity and resistance profiles:
Research Finding: The hydroxyimino group in the target compound’s side chain confers resistance to extended-spectrum β-lactamases (ESBLs) by preventing active-site binding, a feature shared with cefixime but absent in earlier cephalosporins .
Bicyclic Core Modifications
The 1-azabicyclo[4.2.0]oct-2-ene core lacks the sulfur atom present in many cephalosporins (e.g., "5-thia-1-azabicyclo" in ), altering electronic properties and reactivity:
Tabulated Comparison of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
